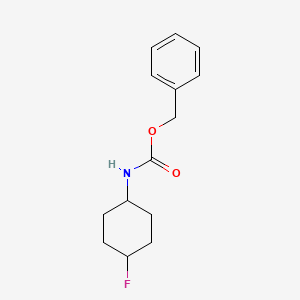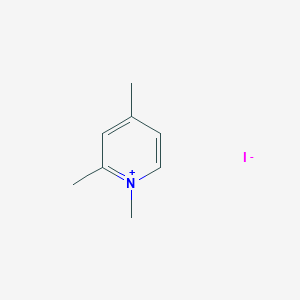
Pyridinium, 1,2,4-trimethyl-, iodide (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) is an organic compound with the molecular formula C8H12IN. It is a pyridinium salt, characterized by the presence of three methyl groups attached to the pyridine ring and an iodide ion. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be synthesized through the reaction of 1,2,4-trimethylpyridine with iodomethane. The reaction typically occurs in a solvent such as 2-propanol, and the mixture is heated to initiate the reaction. The product is then isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Medicine: Research into the potential therapeutic applications of pyridinium salts includes their use as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of 1,2,4-trimethylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. In biological systems, pyridinium salts can interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways depend on the context of the application, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
15827-70-0 |
|---|---|
Formule moléculaire |
C8H12IN |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
1,2,4-trimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-9(3)8(2)6-7;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QYDJCYFTRFULIB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C=C1)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


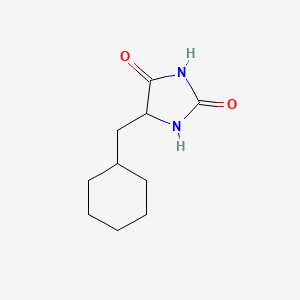

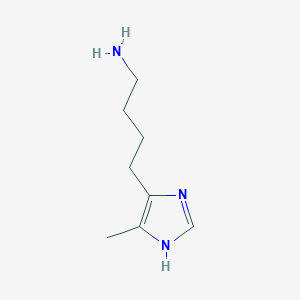
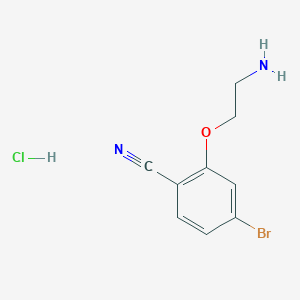
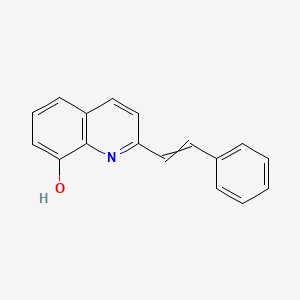
![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)
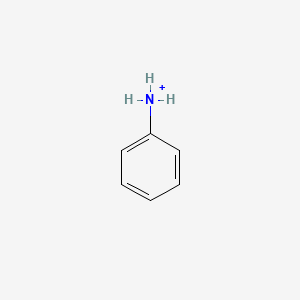
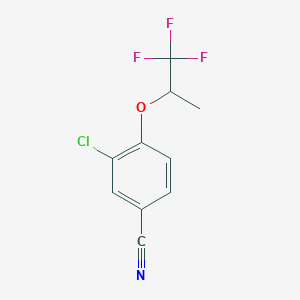
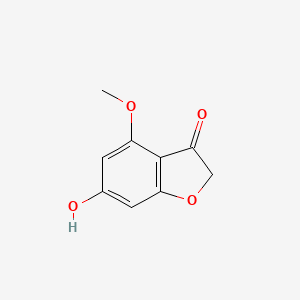
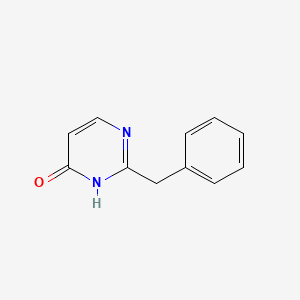
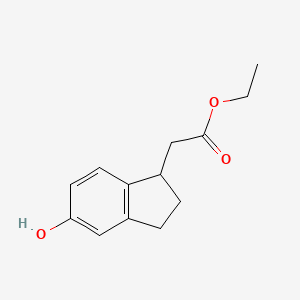
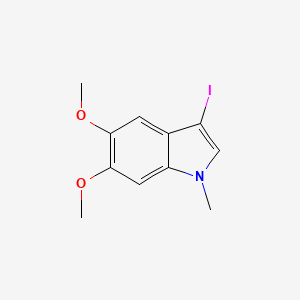
![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)
